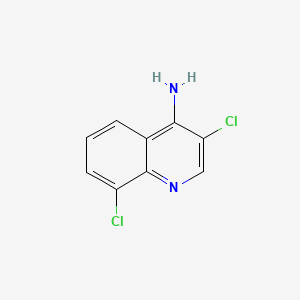
3,8-Dichloroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dichloroquinolin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the most promising applications of 3,8-Dichloroquinolin-4-amine is in the field of cancer therapeutics. Studies have indicated that compounds within the quinoline family exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, research has shown that derivatives of quinoline can inhibit phosphatidylinositol 3-kinase (PI3K) isoforms, which are crucial in cancer cell proliferation .
Antimicrobial Effects
In addition to anticancer activities, this compound has also been evaluated for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Case Study: Anticancer Activity Assessment
A notable case study involved the evaluation of this compound's efficacy in inhibiting cancer cell lines in vitro. The study demonstrated dose-dependent cytotoxicity against human breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
Another case study focused on the antimicrobial activity of this compound against multi-drug resistant bacteria. The results highlighted a strong inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Propiedades
Número CAS |
1210204-57-1 |
|---|---|
Fórmula molecular |
C9H6Cl2N2 |
Peso molecular |
213.061 |
Nombre IUPAC |
3,8-dichloroquinolin-4-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,(H2,12,13) |
Clave InChI |
YKHRAAZKONDUMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)N |
Sinónimos |
4-Amino-3,8-dichloroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















